Zuclopenthixol Decanoate-d19
Description
Properties
Molecular Formula |
C₃₂H₂₄D₁₉ClN₂O₂S |
|---|---|
Molecular Weight |
574.33 |
Synonyms |
Decanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19; (Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization
Strategies for Deuterium (B1214612) Incorporation in Zuclopenthixol (B143822) Decanoate (B1226879)
The synthesis of Zuclopenthixol Decanoate-d19 necessitates the strategic incorporation of deuterium atoms. This is primarily achieved through chemical synthesis, leveraging deuterated starting materials and reagents.
Chemical Synthesis Pathways for Specific Deuteration
The most direct and widely employed strategy for the synthesis of this compound involves the esterification of zuclopenthixol with a deuterated decanoic acid derivative. A plausible synthetic route is outlined below:
Synthesis of Deuterated Decanoic Acid (Decanoic Acid-d19): The synthesis of the fully deuterated decanoic acid is a critical first step. This can be achieved through various established methods for deuteration of fatty acids. One common approach involves the use of a deuterated starting material, such as a shorter-chain deuterated alkyl halide, which is then extended to the desired ten-carbon chain length via standard organic reactions like Grignard reactions or coupling reactions, all performed in deuterated solvents and with deuterated reagents to ensure high isotopic enrichment. Commercially available Decanoic Acid-d19 is also an option for direct use. fbreagents.com
Synthesis of Zuclopenthixol: The non-deuterated zuclopenthixol core is synthesized through established literature procedures. google.com This typically involves the reaction of 2-chloro-9H-thioxanthen-9-one with a Grignard reagent derived from 1-bromo-3-chloropropane, followed by reaction with 1-(2-hydroxyethyl)piperazine.
Esterification: The final step is the esterification of zuclopenthixol with the synthesized Decanoic Acid-d19. This reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the deuterated decanoic acid to its more reactive acyl chloride derivative (decanoyl chloride-d19) followed by reaction with zuclopenthixol in the presence of a base. The reaction scheme is as follows:
Zuclopenthixol + Decanoic Acid-d19 → this compound + H₂O
An alternative approach could involve the synthesis of a deuterated piperazine (B1678402) moiety, which is then incorporated into the zuclopenthixol structure. usask.caresearchgate.net However, for obtaining the specifically named "this compound", the deuteration is confined to the decanoate tail.
Enzymatic and Biotechnological Approaches for Deuterium Labeling
While chemical synthesis is the predominant method for producing deuterated pharmaceuticals, enzymatic and biotechnological approaches offer potential for highly specific and environmentally benign labeling. researchgate.net However, to date, there are no specific, published enzymatic or biotechnological methods for the deuteration of zuclopenthixol decanoate.
In principle, enzymes involved in fatty acid metabolism could be harnessed in a deuterated medium (D₂O) to produce deuterated fatty acids. For instance, fatty acid synthases could potentially incorporate deuterium from deuterated precursors. However, the complexity of controlling the exact level and position of deuteration, as well as the scale-up of such processes, currently limits their practical application for the synthesis of compounds like Decanoic Acid-d19.
Advanced Spectroscopic Characterization of Deuterated Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Confirmation
NMR spectroscopy is a powerful tool for confirming the successful incorporation of deuterium.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the 19 protons of the decanoate chain will be absent or significantly reduced in intensity. The remaining signals corresponding to the zuclopenthixol core will remain unchanged, thus confirming the specific site of deuteration.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals corresponding to the deuterium atoms in the decanoate chain, providing direct evidence of their presence. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, allowing for straightforward assignment.
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (which has a spin of 1). Furthermore, the chemical shifts of these carbons will be slightly shifted upfield compared to the non-deuterated compound, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts. researchgate.net
| Spectroscopic Technique | Expected Observation for this compound | Information Gained |
| ¹H NMR | Absence/significant reduction of signals from the decanoate chain. | Confirmation of deuteration site. |
| ²H NMR | Presence of signals corresponding to the decanoate chain. | Direct detection of deuterium. |
| ¹³C NMR | Triplet splitting and upfield shift of carbon signals in the decanoate chain. | Confirmation of deuteration site and study of isotope effects. |
High-Resolution Mass Spectrometry for Isotopic Enrichment and Purity Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the molecular weight of the deuterated compound and quantifying the isotopic enrichment.
The molecular formula of non-deuterated Zuclopenthixol Decanoate is C₃₂H₄₃ClN₂O₂S, with a monoisotopic mass of approximately 554.2734 g/mol . nih.gov For this compound (C₃₂H₂₄D₁₉ClN₂O₂S), the expected monoisotopic mass will be approximately 573.39 g/mol . lgcstandards.com
HRMS analysis will show a molecular ion peak corresponding to this increased mass. The isotopic distribution pattern of this peak will be different from the non-deuterated compound. By analyzing the relative intensities of the peaks corresponding to different numbers of deuterium atoms (e.g., d18, d17, etc.), the isotopic enrichment can be accurately calculated. This analysis confirms the successful incorporation of the desired number of deuterium atoms and provides a measure of the isotopic purity.
| Compound | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) |
| Zuclopenthixol Decanoate | C₃₂H₄₃ClN₂O₂S | 554.2734 |
| This compound | C₃₂H₂₄D₁₉ClN₂O₂S | 573.39 |
Chromatographic Techniques for Purification and Isotopic Purity Assessment
Chromatographic techniques are essential for both the purification of the synthesized this compound and the assessment of its isotopic purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for purifying the final product from any unreacted starting materials and byproducts. Reversed-phase HPLC, using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), is commonly employed for the purification of similar drug molecules. newdrugapprovals.org
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the separation of the deuterated compound from its non-deuterated counterpart. Due to the "isotope effect," the deuterated compound may have a slightly different retention time than the non-deuterated one, often eluting slightly earlier in reversed-phase chromatography. researchgate.net This allows for the assessment of isotopic purity by comparing the peak areas of the deuterated and non-deuterated species.
Gas Chromatography (GC): While less common for large drug molecules like Zuclopenthixol Decanoate, GC can be used to analyze the deuterated decanoic acid starting material to ensure its isotopic purity before the esterification step. In GC, deuterated compounds also tend to have slightly different retention times compared to their non-deuterated analogs. nih.govnih.gov
Preparative Chromatography for Compound Isolation
The synthesis of this compound involves the esterification of the active pharmaceutical ingredient, Zuclopenthixol, with a deuterated decanoic acid derivative. A plausible synthetic route is the reaction of Zuclopenthixol with decanoyl-d19 chloride in an inert solvent. Following the synthesis, preparative High-Performance Liquid Chromatography (HPLC) is a crucial step for the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and other impurities.
Given the structural similarity between the deuterated and non-deuterated compounds, a reversed-phase HPLC method is generally effective. A typical preparative HPLC system for the purification of this compound would employ a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (typically acetonitrile or methanol). The gradient is optimized to achieve sufficient resolution between the desired product and any closely eluting impurities.
Table 1: Illustrative Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 80 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 5-10 mL (of concentrated crude product) |
| Gradient | 70-95% B over 20 minutes |
The fractions are collected based on the UV detector response corresponding to the elution of the target compound. Post-collection, the fractions containing the purified this compound are pooled, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the final product.
Analytical Chromatography for Quality Control of Deuterated Material
To ensure the purity and identity of the synthesized this compound, a validated analytical HPLC method is employed for quality control. This method must be capable of separating the deuterated compound from its non-deuterated counterpart and any potential impurities. The analytical method is a scaled-down version of the preparative method, utilizing a smaller particle size column to achieve higher resolution and sensitivity.
A study on the stability-indicating HPLC method for the non-deuterated Zuclopenthixol provides a strong foundation for developing a quality control method for the d19 analog. researchgate.net The method described utilizes a C18 column with a mobile phase consisting of a buffer and an organic solvent. researchgate.net
Table 2: Representative Analytical HPLC Parameters for Quality Control of this compound
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1 M Sodium Acetate Buffer (pH 4.3) |
| Mobile Phase B | Methanol |
| Isocratic Elution | 20:80 (v/v) A:B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 257 nm |
| Injection Volume | 10 µL |
The quality control analysis would focus on determining the chemical purity of the this compound, typically aiming for a purity of ≥98%. Furthermore, mass spectrometry is coupled with the analytical chromatography (LC-MS) to confirm the molecular weight of the deuterated compound (574.33 g/mol ) and to assess its isotopic purity. lgcstandards.com This involves analyzing the mass spectrum to determine the percentage of the d19 species relative to other isotopic variants (e.g., d18, d17, etc.). A high isotopic purity is essential for its function as an internal standard.
Advanced Analytical Methodologies and Quantitative Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. In the context of bioanalysis, Zuclopenthixol (B143822) Decanoate-d19 is invaluable for the accurate quantification of zuclopenthixol and its metabolites.
Development of Quantitative Assays Utilizing Zuclopenthixol Decanoate-d19 as an Internal Standard
The development of robust and reliable quantitative assays is fundamental for therapeutic drug monitoring and pharmacokinetic studies of zuclopenthixol. The use of a deuterated internal standard like this compound is a cornerstone of high-quality bioanalytical methods using LC-MS/MS. An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the variability in the analytical process, including extraction efficiency and instrument response.
In a multi-analyte LC-MS/MS method for the quantification of 38 antipsychotics and their metabolites in plasma, a deuterated analog, zuclopenthixol-d4, was utilized as an internal standard. uantwerpen.be The method was validated according to the European Medicines Agency guidelines, demonstrating its suitability for routine analysis. uantwerpen.be The use of a stable isotope-labeled internal standard is the most recognized technique to correct for matrix effects and ensures the accuracy and precision of the quantification. uantwerpen.bechromatographyonline.com
A typical quantitative assay involves sample preparation, chromatographic separation, and mass spectrometric detection. For the analysis of zuclopenthixol, plasma samples are often prepared using liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances. uantwerpen.benih.gov The extracted samples, spiked with this compound, are then injected into the LC-MS/MS system.
The chromatographic separation is typically achieved on a C18 reversed-phase column, which separates zuclopenthixol from its metabolites and other endogenous components of the biological matrix. uantwerpen.benih.gov The separated compounds are then introduced into the mass spectrometer, where they are ionized, and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample.
Below is a table summarizing typical validation parameters for an LC-MS/MS method for the quantification of zuclopenthixol using a deuterated internal standard.
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 80 - 110% |
This table represents typical data and is for illustrative purposes.
Matrix Effect Assessment and Mitigation Strategies in LC-MS/MS
The matrix effect is a major challenge in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix. nih.gov This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the analytical method. nih.gov
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate matrix effects. chromatographyonline.com Since the deuterated internal standard has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same degree of matrix effect. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively compensated.
The assessment of matrix effect is a critical part of method validation. A common approach is the post-extraction spike method, where blank matrix extracts are spiked with the analyte and internal standard at known concentrations. The response is then compared to that of a pure solution of the analyte and internal standard. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, while a value less than 1 suggests ion suppression and a value greater than 1 indicates ion enhancement.
The following table illustrates how the matrix effect can be evaluated.
| Sample Type | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio |
| Neat Solution | 100,000 | 120,000 | 0.833 |
| Spiked Blank Plasma Extract | 85,000 | 102,000 | 0.833 |
This table is a simplified illustration. In this example, despite the suppression of both analyte and internal standard signals in the plasma extract, their ratio remains constant, demonstrating the effectiveness of the internal standard in correcting for the matrix effect.
High-Throughput Quantification of Zuclopenthixol and its Metabolites in Complex Biological Matrices (e.g., Animal Plasma, Tissue Homogenates)
In drug discovery and development, as well as in clinical and forensic toxicology, there is a need for high-throughput analytical methods to process a large number of samples in a short period. The use of this compound as an internal standard is crucial for developing high-throughput LC-MS/MS assays for zuclopenthixol and its metabolites in complex biological matrices like animal plasma and tissue homogenates.
High-throughput methods are often achieved by simplifying sample preparation procedures, such as using protein precipitation, and employing rapid chromatographic gradients. While these approaches can increase sample throughput, they may also lead to more significant matrix effects. Therefore, the use of a deuterated internal standard like this compound is indispensable for maintaining the accuracy and reliability of the results in a high-throughput setting.
For instance, a study evaluating the handling stress in wapiti utilized zuclopenthixol acetate (B1210297) and measured its effects, which would have required robust and efficient analytical methods for plasma sample analysis. researchgate.net In such wildlife or preclinical studies involving numerous samples, high-throughput quantification is essential.
The table below presents a hypothetical comparison of a standard and a high-throughput LC-MS/MS method for zuclopenthixol analysis.
| Parameter | Standard Method | High-Throughput Method |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation |
| Chromatographic Run Time | 10 minutes | 2 minutes |
| Internal Standard | Structural Analog | This compound |
| Throughput (samples/day) | ~100 | ~500 |
This table illustrates the trade-offs and the essential role of a deuterated internal standard in high-throughput analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more commonly used for the analysis of non-volatile compounds like zuclopenthixol, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly after a derivatization step.
Derivatization Strategies for GC-MS Analysis
Zuclopenthixol is a polar and non-volatile compound, making it unsuitable for direct analysis by GC-MS. jfda-online.com Therefore, a derivatization step is necessary to increase its volatility and thermal stability. nih.gov Derivatization involves chemically modifying the analyte to produce a derivative that is more amenable to GC analysis. nih.gov
Common derivatization reagents for compounds with hydroxyl or amine groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). nih.gov These reagents replace the active hydrogen atoms in the molecule with non-polar groups, thereby increasing its volatility.
For zuclopenthixol, the hydroxyl group is the primary site for derivatization. The choice of the derivatization reagent and reaction conditions (e.g., temperature, time) needs to be optimized to ensure complete and reproducible derivatization.
The following table provides examples of derivatization reagents and their potential application for zuclopenthixol analysis by GC-MS.
| Derivatization Reagent | Target Functional Group | Derivative Formed |
| BSTFA | Hydroxyl | Trimethylsilyl (TMS) ether |
| TFAA | Hydroxyl | Trifluoroacetyl ester |
This table presents common derivatization strategies that could be applied to zuclopenthixol.
Quantification of Volatile Metabolites Using Deuterated Standards
While zuclopenthixol itself is not volatile, some of its metabolites may be more amenable to GC-MS analysis, or they can be made volatile through derivatization. In such cases, a deuterated internal standard like this compound can be used for accurate quantification.
Even though the internal standard is in its decanoate (B1226879) ester form, it would undergo the same sample preparation (including hydrolysis of the ester) and derivatization steps as the analyte. The resulting derivatized, deuterated zuclopenthixol would then serve as an excellent internal standard for the quantification of derivatized zuclopenthixol and its metabolites by GC-MS.
The use of a deuterated standard in GC-MS helps to correct for variability in the derivatization reaction, injection volume, and ionization in the mass spectrometer. This is particularly important for achieving accurate and precise quantification of analytes in complex biological matrices.
Other Advanced Analytical Techniques
Beyond standard chromatographic methods, other powerful techniques provide unique advantages for the analysis of complex pharmaceutical compounds and their isotopically labeled analogues.
Capillary Electrophoresis Coupled to Mass Spectrometry (CE-MS)
Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. nih.govwikipedia.org This combination is particularly advantageous for the analysis of charged species, offering high resolution and requiring minimal sample volumes. nih.govwikipedia.org
In the context of antipsychotic drugs, which often possess charge characteristics amenable to electrophoretic separation, CE-MS has demonstrated significant utility. connectedpapers.com The technique separates ions based on their charge and size as they move through a capillary under the influence of a high electric field. nih.govwikipedia.org Subsequently, the mass spectrometer provides high-selectivity detection based on the mass-to-charge ratio of the analytes. nih.gov For this compound, CE-MS would be a theoretically applicable method for its separation and detection, particularly in complex biological matrices. The inherent high resolution of CE could facilitate its separation from endogenous interferences and other metabolites.
Table 1: Theoretical CE-MS Parameters for Antipsychotic Drug Analysis
| Parameter | Typical Value/Condition | Rationale |
| Capillary | Fused-silica | Standard for CE, provides a stable surface for electroosmotic flow. |
| Background Electrolyte | Acidic or basic buffer | To control the charge of the analyte and the electroosmotic flow. |
| Injection Mode | Electrokinetic or Hydrodynamic | Method of introducing the sample into the capillary. |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and charged molecules. wikipedia.org |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | For high-resolution mass measurement and quantitative analysis. |
This table represents theoretical parameters based on the general application of CE-MS for pharmaceutical analysis, as specific research on this compound using this method is not widely published.
Ion Mobility Spectrometry (IMS) for Isomeric Differentiation
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. polyu.edu.hknih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly valuable for differentiating isomers—molecules that have the same mass but different structural arrangements. polyu.edu.hknih.gov
Zuclopenthixol exists as geometric (cis/trans or Z/E) isomers, and the differentiation of these is crucial as they can possess different pharmacological properties. dntb.gov.uatandfonline.com IMS-MS is a promising tool for this type of isomeric differentiation. polyu.edu.hkexcellims.com The technique measures the collision cross-section (CCS) of an ion, which is a value that reflects its three-dimensional shape. polyu.edu.hk Isomers with different shapes will have different CCS values and can thus be separated by IMS. researchgate.net
For this compound, IMS-MS would be highly effective in differentiating its geometric isomers. The deuteration is unlikely to significantly alter the fundamental shape differences between the isomers, allowing for their separation based on their distinct conformations in the gas phase. This capability is a significant advantage over traditional mass spectrometry, which cannot distinguish between isobaric isomers. nih.gov Recent studies have demonstrated the power of IMS-MS in resolving drug enantiomers and other isomers by forming noncovalent complexes with chiral selectors, a technique that could potentially be applied to thioxanthene (B1196266) derivatives. nih.govacs.org
Table 2: Application of IMS-MS for Isomeric Analysis
| Feature | Description | Relevance to this compound |
| Separation Principle | Gas-phase separation based on ion size, shape, and charge. polyu.edu.hk | Allows for the differentiation of the cis (Z) and trans (E) isomers of this compound. |
| Key Measurement | Collision Cross-Section (CCS). polyu.edu.hk | Provides a characteristic value for each isomer, enabling their identification and separation. |
| Coupling with MS | Provides mass-to-charge ratio information for each separated isomer. | Confirms the identity of the isomers and allows for their quantification. |
| Advanced Techniques | Use of chiral selectors or shift reagents. polyu.edu.hknih.gov | Can enhance the separation between isomers with very similar structures. |
This table outlines the principles of IMS-MS and its theoretical application to the isomeric differentiation of this compound, based on established capabilities of the technique for other pharmaceutical isomers.
Mechanistic Metabolism and Kinetic Isotope Effect Studies
In Vitro Metabolism Elucidation Using Deuterated Zuclopenthixol (B143822) Decanoate (B1226879)
In vitro studies are crucial for identifying metabolic pathways and the enzymes responsible for them in a controlled environment. Although specific studies on Zuclopenthixol Decanoate-d19 are not documented in publicly accessible literature, we can infer the expected metabolic processes based on studies of the non-deuterated form and the principles of deuteration.
No specific studies identifying or characterizing deuterated metabolites of this compound have been published. However, the metabolism of the parent compound, zuclopenthixol, is known to proceed through several key pathways, primarily N-dealkylation of the piperazine (B1678402) side chain and sulfoxidation of the thioxanthene (B1196266) ring system. plos.orgdrugbank.com Upon administration, zuclopenthixol decanoate is first hydrolyzed to the active moiety, zuclopenthixol.
The use of a deuterated tracer like this compound in metabolic studies would theoretically lead to the formation of deuterated versions of the known metabolites of zuclopenthixol. The "-d19" designation suggests that 19 hydrogen atoms in the decanoate chain have been replaced with deuterium (B1214612). cymitquimica.com This heavy labeling would serve as a distinct mass spectrometric tag to differentiate the drug and its metabolites from endogenous compounds. The primary metabolites expected would be deuterated N-desmethyl-zuclopenthixol and deuterated zuclopenthixol sulfoxide. The stable isotope labeling would not be expected to alter the fundamental metabolic pathways, but it could influence the rate at which these metabolites are formed due to the kinetic isotope effect. nih.govnih.gov
Extensive research has established that the metabolism of zuclopenthixol is principally mediated by the cytochrome P450 isoenzymes CYP2D6 and, to a lesser extent, CYP3A4. Current time information in Bangalore, IN.acs.orgnih.govwikipedia.orgaustinpublishinggroup.comdrugbank.com In vitro studies using human liver microsomes have demonstrated that inhibitors of CYP2D6 and CYP3A4 significantly reduce the metabolism of zuclopenthixol. Current time information in Bangalore, IN.nih.gov
For this compound, it is anticipated that CYP2D6 and CYP3A4 would remain the primary enzymes responsible for its metabolism. The deuteration is on the decanoate ester chain, which is cleaved by esterases, not CYP enzymes. plos.org The subsequent metabolism of the active zuclopenthixol moiety would then be subject to CYP-mediated oxidation. The presence of deuterium at sites of metabolic attack can slow down the rate of reaction, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This effect is particularly relevant for reactions where C-H bond cleavage is the rate-limiting step, as is common in CYP-mediated metabolism. nih.gov Therefore, the rate of metabolism of deuterated zuclopenthixol by CYP2D6 and CYP3A4 might be slower compared to the non-deuterated form, potentially leading to higher plasma concentrations and a longer half-life of the parent drug. nih.gov
Table 1: Key Cytochrome P450 Isoenzymes in Zuclopenthixol Metabolism
| Isoenzyme | Role in Metabolism | Potential Impact of Deuteration |
| CYP2D6 | Primary metabolizing enzyme for zuclopenthixol. Current time information in Bangalore, IN.acs.orgnih.govwikipedia.orggenome.jp | Potential for a significant kinetic isotope effect, leading to slower metabolism if C-D bond cleavage is rate-limiting. nih.govnih.gov |
| CYP3A4 | Secondary metabolizing enzyme for zuclopenthixol. Current time information in Bangalore, IN.acs.orgnih.govwikipedia.org | A kinetic isotope effect may also be observed, contributing to an overall slower metabolism. nih.govnih.gov |
This table is based on data for the non-deuterated compound and theoretical principles of the kinetic isotope effect.
Subcellular fractions like microsomes and cytosol are used to pinpoint the location of metabolic activity within the cell. Microsomes contain the majority of the CYP450 enzymes and are therefore the primary site for oxidative drug metabolism. nih.gov Studies on non-deuterated zuclopenthixol have utilized human liver microsomes to confirm the roles of CYP2D6 and CYP3A4. Current time information in Bangalore, IN.nih.gov
For this compound, in vitro studies would be expected to show that the initial hydrolysis of the decanoate ester occurs in various tissues and plasma, mediated by esterases. The subsequent metabolism of the released deuterated zuclopenthixol would predominantly occur in liver microsomes. Cytosolic fractions are generally involved in other metabolic reactions like reduction and conjugation. nih.gov While the primary metabolism of zuclopenthixol is oxidative, the potential for minor cytosolic metabolism cannot be entirely ruled out without specific studies on the deuterated compound.
In Vivo Metabolic Fate Tracking in Preclinical Animal Models
In vivo studies in animal models are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). The use of a deuterated tracer like this compound would be invaluable for these studies.
While no specific ADME studies using this compound in preclinical models have been published, the principles of using deuterated tracers are well-established. researchgate.netprinceton.edu A study with this compound would allow for the precise quantification of the drug and its metabolites in various biological matrices such as blood, urine, and feces.
Table 2: Expected ADME Profile of this compound Based on Non-deuterated Data and Isotope Effects
| ADME Parameter | Expected Characteristics for this compound |
| Absorption | Slow absorption from the intramuscular depot injection site. |
| Distribution | Wide distribution throughout the body, similar to the non-deuterated form. portico.org |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4, but potentially at a slower rate due to the kinetic isotope effect. nih.govCurrent time information in Bangalore, IN.acs.orgnih.govnih.gov |
| Excretion | Primarily through feces via metabolic products, with a smaller portion in urine. The rate of excretion may be slower than the non-deuterated form. plos.orgdrugbank.com |
This table is a projection based on existing data for the non-deuterated compound and the theoretical impact of deuteration.
Specific tissue distribution studies for this compound are not available. For the non-deuterated form, zuclopenthixol is known to distribute to various tissues, with the highest concentrations found in the liver, lungs, intestines, and kidneys. portico.org Using a deuterated tracer would allow for more precise quantitative tissue distribution studies through techniques like mass spectrometry imaging. This would enable a detailed mapping of where the parent drug and its deuterated metabolites accumulate, providing valuable insights into potential sites of action and toxicity.
Investigation of Deuterium Kinetic Isotope Effects (KIEs)
The investigation of deuterium kinetic isotope effects (KIEs) is a critical aspect of understanding the metabolic fate of deuterated drugs like this compound. By replacing hydrogen atoms with their heavier isotope, deuterium, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. psychiatry.rupharmgkb.org This increased bond strength can lead to a slower rate of bond cleavage during metabolic reactions, a phenomenon known as the kinetic isotope effect. Current time information in Bangalore, IN.wikipedia.org The study of KIEs provides valuable insights into reaction mechanisms and can have significant implications for a drug's pharmacokinetic profile. nih.govportico.org
Theoretical Framework and Computational Modeling of KIEs
The theoretical basis of the kinetic isotope effect lies in the principles of quantum mechanics and transition state theory. googleapis.comunam.mx The vibrational frequency of a C-D bond is lower than that of a C-H bond, resulting in a lower zero-point energy for the C-D bond. pharmgkb.orgportico.org Consequently, more energy is required to break a C-D bond compared to a C-H bond, which can slow down the rate of chemical reactions where this bond cleavage is the rate-determining step. pharmgkb.orgCurrent time information in Bangalore, IN. The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the heavy isotopologue (kD), i.e., KIE = kH/kD. wikipedia.org
Computational modeling, particularly using methods like Density Functional Theory (DFT), plays a crucial role in predicting and understanding KIEs. nih.gov These computational approaches can be used to model the transition states of metabolic reactions and calculate the vibrational frequencies of bonds involving hydrogen and deuterium. googleapis.com This allows for the theoretical estimation of KIEs for different metabolic pathways, helping to identify which positions on a drug molecule are most susceptible to metabolic attack and where deuteration might be most effective at slowing metabolism. nih.gov While no specific computational models for this compound have been published, the known metabolism of its parent compound, zuclopenthixol, provides a basis for theoretical investigation. Zuclopenthixol is primarily metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4 through pathways such as sulphoxidation and N-dealkylation. nih.govdrugbank.comwikipedia.orgg-standaard.nl Computational models could theoretically be applied to predict the KIEs on these specific metabolic routes for a d19-deuterated analogue.
Experimental Measurement of Primary and Secondary KIEs on Biotransformation Rates
The experimental measurement of KIEs is essential to confirm the predictions from theoretical models and to quantify the actual impact of deuteration on a drug's metabolism. These studies are typically conducted using in vitro systems, such as human liver microsomes, which contain a mixture of drug-metabolizing enzymes like cytochrome P450s. nih.gov
Primary KIEs are observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. wikipedia.org For this compound, a significant primary KIE would be expected if the deuteration occurred at a site of primary metabolic attack, for instance, on the alkyl side chain where N-dealkylation occurs. drugbank.com
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about the reaction mechanism. wikipedia.org
The measurement of these effects often involves incubating the deuterated and non-deuterated compounds in parallel with liver microsomes and analyzing the rate of disappearance of the parent drug and the formation of metabolites over time, often using techniques like liquid chromatography-mass spectrometry (LC-MS). g-standaard.nl
While the principles of these experimental methods are well-established, there is currently no publicly available data from studies that have specifically measured the primary or secondary KIEs on the biotransformation rates of this compound. The table below illustrates hypothetical data that would be generated from such an experiment, based on the known metabolism of the non-deuterated parent compound.
| Parameter | Zuclopenthixol Decanoate | This compound (Hypothetical) | Kinetic Isotope Effect (kH/kD) (Hypothetical) |
| Incubation System | Human Liver Microsomes | Human Liver Microsomes | |
| Metabolizing Enzymes | CYP2D6, CYP3A4 | CYP2D6, CYP3A4 | |
| Rate of N-dealkylation (pmol/min/mg protein) | 150 | 75 | 2.0 |
| Rate of Sulphoxidation (pmol/min/mg protein) | 80 | 70 | 1.14 |
| Overall Intrinsic Clearance (CLint, µL/min/mg protein) | 230 | 145 | 1.59 |
This table is for illustrative purposes only and is based on hypothetical data, as no specific experimental results for this compound have been published.
Implications of KIEs on Drug Disposition and Metabolite Profiles
The presence of a significant KIE can have profound implications for the disposition of a drug in the body. By slowing the rate of metabolism, deuteration can lead to:
Altered Metabolite Profile: Deuteration at a primary site of metabolism can shunt the metabolic pathway towards other, slower routes. drugbank.com This can lead to a change in the proportions of different metabolites, potentially reducing the formation of toxic or inactive metabolites and increasing the relative concentration of the parent drug or other active metabolites. Current time information in Bangalore, IN.
Reduced Inter-individual Variability: Genetic polymorphisms in metabolizing enzymes like CYP2D6 can lead to significant differences in drug metabolism between individuals (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). pgkb.orgnih.gov By making the C-H bond cleavage step more uniformly rate-limiting across different enzyme variants, deuteration has the potential to reduce this pharmacokinetic variability, leading to more predictable drug exposure. portico.org
For this compound, a significant KIE on its CYP2D6 and CYP3A4-mediated metabolism could theoretically lead to higher and more prolonged plasma concentrations of the active zuclopenthixol moiety compared to the non-deuterated form. nih.govwikipedia.org This could potentially allow for different dosing regimens. However, without specific clinical or preclinical data for this compound, these implications remain theoretical.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Pharmacokinetic Characterization in Animal Models
The introduction of deuterium (B1214612) into the zuclopenthixol (B143822) decanoate (B1226879) molecule can influence its metabolic fate, potentially leading to altered pharmacokinetic characteristics compared to its non-deuterated counterpart. Preclinical studies in animal models are crucial for elucidating these differences.
Quantitative Analysis of Zuclopenthixol Decanoate-d19 and its Unlabeled Analogue in Animal Plasma and Tissues
Detailed quantitative analysis is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on the d19 analogue is not extensively available in public literature, the pharmacokinetic profile of the parent compound, zuclopenthixol decanoate, has been studied in animals, including dogs. psychiatry.runih.gov Following intramuscular injection of zuclopenthixol decanoate in an oil vehicle, the active moiety, zuclopenthixol, is gradually released. psychiatry.runih.gov
In dogs, maximum serum concentrations of zuclopenthixol were observed approximately one week after injection of the decanoate formulation. psychiatry.runih.gov The levels then declined slowly, with the drug being measurable for up to 28 days. psychiatry.ru This slow release and long half-life are characteristic of its depot formulation. psychiatry.runih.gov
A hypothetical study comparing this compound to the unlabeled drug would likely employ liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of both the deuterated and non-deuterated forms and their respective metabolites in plasma and various tissues (e.g., brain, liver, adipose tissue) over time. This would allow for a direct comparison of their pharmacokinetic profiles.
Table 1: Hypothetical Comparative Plasma Pharmacokinetic Parameters of Zuclopenthixol and Zuclopenthixol-d19 in a Preclinical Animal Model
| Parameter | Zuclopenthixol Decanoate | This compound |
| Cmax (ng/mL) | Value | Value |
| Tmax (days) | ~7 | Value |
| AUC (ng*day/mL) | Value | Value |
| t1/2 (days) | ~19 | Value |
| CL/F (L/hr) | Value | Value |
This table presents a template for the type of data that would be generated in a comparative pharmacokinetic study. The values are placeholders and would need to be determined through experimental investigation.
Assessment of Bioavailability and Clearance in Preclinical Species
The bioavailability of zuclopenthixol from its oral formulation is approximately 49%. medsafe.govt.nz Parenteral administration of the decanoate ester, however, bypasses first-pass metabolism. medsafe.govt.nz The clearance of zuclopenthixol is primarily through metabolism by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. nih.govwikipedia.orgresearchgate.net
Deuteration at metabolically vulnerable positions can slow down the rate of enzymatic breakdown, a phenomenon known as the kinetic isotope effect. This could potentially lead to decreased clearance and increased bioavailability of this compound compared to its unlabeled analogue. Assessing these parameters in preclinical species would involve intravenous and intramuscular administration of both compounds and subsequent measurement of plasma concentrations to calculate absolute bioavailability and clearance rates.
Evaluation of Depot Release Kinetics from Injectable Formulations in Animal Systems
The evaluation of the depot release kinetics of this compound would involve serial blood sampling in animal models after intramuscular injection and measuring the plasma concentrations of the deuterated active moiety. This would allow for the determination of the release rate constant from the depot and a comparison with the non-deuterated formulation.
Pharmacodynamic Studies Facilitated by Deuteration
The primary mechanism of action of zuclopenthixol is the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain. wikipedia.orgdrugbank.compatsnap.com It also exhibits high affinity for α1-adrenergic and 5-HT2 receptors. wikipedia.orgdrugbank.com Deuteration is not expected to directly alter the intrinsic affinity of the drug for its receptors, but by modifying its pharmacokinetic profile, it can influence the duration and intensity of receptor engagement.
Receptor Occupancy and Target Engagement Studies (In Vitro and Ex Vivo Animal Models)
In vitro receptor binding assays using animal brain tissue homogenates can be employed to determine the affinity (Ki) of both Zuclopenthixol-d19 and its unlabeled counterpart for various receptors, including dopamine D1 and D2, serotonin (B10506) 5-HT2A, and adrenergic α1 receptors. It is anticipated that the binding affinities would be very similar for both compounds.
Ex vivo receptor occupancy studies in animals would provide more dynamic information. Following administration of either the deuterated or non-deuterated compound, the degree of receptor occupancy in the brain can be measured at different time points. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that has been used to measure D2 receptor occupancy of zuclopenthixol in humans. nih.gov A similar approach in preclinical animal models could be used to compare the time course of D2 receptor occupancy for this compound and zuclopenthixol decanoate. It is hypothesized that the potentially longer half-life of the deuterated compound could lead to a more sustained receptor occupancy.
Table 2: Hypothetical Dopamine D2 Receptor Occupancy in an Animal Model
| Time Post-Injection | Zuclopenthixol Decanoate (% Occupancy) | This compound (% Occupancy) |
| 24 hours | Value | Value |
| 7 days | Value | Value |
| 14 days | Value | Value |
| 21 days | Value | Value |
| 28 days | Value | Value |
This table illustrates the expected data from a comparative receptor occupancy study. The values are placeholders and would be determined experimentally.
Neurotransmitter Modulation and Signaling Pathway Analysis in Preclinical Brain Models
The blockade of dopamine receptors by zuclopenthixol leads to changes in downstream signaling pathways and neurotransmitter turnover. researchgate.net In preclinical brain models, techniques such as microdialysis can be used to measure changes in the extracellular levels of dopamine and its metabolites (e.g., DOPAC and HVA) in specific brain regions like the striatum and prefrontal cortex following administration of this compound or its unlabeled analogue.
Furthermore, molecular biology techniques such as Western blotting or immunohistochemistry can be used to analyze the expression and phosphorylation status of key proteins in dopamine signaling pathways, such as DARPP-32. By comparing the effects of the deuterated and non-deuterated compounds on these neurochemical and molecular markers, researchers can gain a deeper understanding of how the altered pharmacokinetics of this compound translates into changes in its pharmacodynamic effects at the cellular and systems level.
Behavioral and Physiological Endpoint Correlations with Drug Levels in Animal Models (e.g., Stress Reduction in Wapiti with related compounds)
The use of long-acting neuroleptics to mitigate stress in wildlife management has been a subject of scientific investigation. nih.govresearchgate.netvin.comallenpress.com A notable example is the study of zuclopenthixol acetate (B1210297), a related compound to zuclopenthixol decanoate, in wild wapiti (Cervus elaphus). nih.govresearchgate.netvin.comallenpress.com These studies provide valuable insights into the correlation between the administration of the drug and specific behavioral and physiological changes indicative of stress reduction.
In a blinded, randomized study, 11 wapiti were treated with zuclopenthixol acetate, while 12 served as controls. nih.govallenpress.com The primary objective was to evaluate the drug's efficacy in decreasing quantifiable and subjective measures of stress and activity during handling. nih.govvin.comallenpress.com The research yielded significant findings, demonstrating measurable decreases in stress and activity in the treated animals compared to the control group 24 hours after administration. nih.govallenpress.com
The physiological endpoints measured in the wapiti study provide a clear correlation between the presence of the compound and a reduction in the stress response. Treated animals exhibited significantly lower mean body temperatures, reduced hemoconcentration (as indicated by packed cell volume, hemoglobin, and total protein levels), lower serum cortisol, and decreased blood lactate (B86563) levels. nih.govallenpress.com Furthermore, the treated group was less metabolically acidotic. nih.govallenpress.com Evidence of muscle damage, based on serum creatine (B1669601) phosphate (B84403) levels, was only observed in the control animals. nih.govallenpress.com These measurable effects were still apparent 72 hours after the drug was administered. nih.govallenpress.com
The behavioral observations aligned with the physiological data, with treated animals being calmer and easier to handle. ivis.org These findings support the use of zuclopenthixol acetate in wapiti to reduce handling-related stress and activity. nih.govresearchgate.netallenpress.com
The table below summarizes the key physiological differences observed between the treated and control groups of wapiti 24 hours post-administration of zuclopenthixol acetate or a placebo.
Table 1: Physiological Stress Markers in Wapiti
| Parameter | Treated Group (Zuclopenthixol Acetate) | Control Group |
|---|---|---|
| Mean Body Temperature | 39.0 °C | 40.6 °C |
| Mean Packed Cell Volume | 0.42 L/L | 0.49 L/L |
| Mean Hemoglobin | 159.09 g/L | 181.75 g/L |
| Mean Total Protein | 65.0 g/L | 70.25 g/L |
| Mean Serum Cortisol | 97.91 mmol/L | 139.50 mmol/L |
| Mean Blood Lactate | 3.39 mmol/L | 5.98 mmol/L |
| Mean Venous pH | 7.45 | 7.34 |
| Mean Bicarbonate | 29.36 mmol/L | 24.25 mmol/L |
Data sourced from a study on the evaluation of zuclopenthixol acetate in decreasing handling stress in wapiti. nih.govallenpress.com
In other animal models, such as rats, zuclopenthixol has also been shown to influence behavior and physiology. Studies have demonstrated its potency as a neuroleptic by its ability to antagonize stereotypic behaviors induced by dopamine agonists. lundbeck.com In rats, zuclopenthixol has been shown to facilitate memory retrieval, an effect potentially mediated by adrenergic and serotonergic mechanisms. nih.gov Specifically, lower doses elevated cortical norepinephrine (B1679862) levels, while higher doses increased both cortical and hippocampal norepinephrine as well as hippocampal serotonin levels. nih.gov
Investigations into the physiological effects of long-acting neuroleptics in a rat model showed that zuclopenthixol acetate at a dose of 5 mg/kg significantly decreased nighttime body temperature and cage activity. nih.gov At doses of 1 mg/kg and 5 mg/kg, it also significantly reduced food intake between 5 and 17 hours after injection. nih.gov
Advanced Research Applications and Reference Standards
Application in Bioanalytical Method Development and Validation
The accurate quantification of drugs and their metabolites in biological fluids is paramount for pharmacokinetic studies and therapeutic drug monitoring. The use of stable isotope-labeled internal standards, such as Zuclopenthixol (B143822) Decanoate-d19, is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Development of Robust and Sensitive Bioanalytical Methods for Low Concentration Detection
Bioanalytical methods for antipsychotic drugs often require high sensitivity due to their low concentrations in biological matrices. researchgate.net The development of such methods relies on the ability to distinguish the analyte from endogenous and exogenous interferences. Zuclopenthixol Decanoate-d19 is an ideal internal standard for the quantification of zuclopenthixol decanoate (B1226879) because it has nearly identical physicochemical properties to the unlabeled compound. ethernet.edu.et This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for any variability in these steps.
The use of a deuterated internal standard allows for the development of highly sensitive LC-MS/MS methods. researchgate.net In a typical LC-MS/MS analysis, the parent drug and its deuterated internal standard are monitored using specific mass transitions (Multiple Reaction Monitoring or MRM). The near-identical retention times and ionization efficiencies of the analyte and the internal standard lead to a highly reliable quantification, even at very low concentration levels. mdpi.com
Below is a hypothetical table illustrating typical parameters for an LC-MS/MS method for the analysis of zuclopenthixol, where a deuterated standard like this compound would be employed.
| Parameter | Condition |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | e.g., 401.2 -> 143.1 |
| MRM Transition (IS) | e.g., 420.2 -> 143.1 (for d19) |
| Collision Energy | Optimized for specific transitions |
Ensuring Assay Accuracy and Precision in Complex Biological Matrices
Biological matrices such as plasma, serum, and tissue homogenates are inherently complex and can significantly impact the accuracy and precision of an assay through matrix effects (ion suppression or enhancement). ethernet.edu.et The co-elution of matrix components with the analyte can alter the ionization efficiency, leading to erroneous results.
The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. uantwerpen.be Since the deuterated standard co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte peak area to the internal standard peak area remains constant. This ensures the accuracy and precision of the measurements, which is a critical requirement for method validation according to regulatory guidelines. uantwerpen.be Studies on the bioanalysis of other antipsychotics consistently demonstrate that methods employing deuterated internal standards achieve the necessary accuracy and precision for clinical and research applications. nih.gov
Role in Drug Discovery and Development Pipelines
In the pharmaceutical industry, the journey from a potential drug candidate to a marketed product is long and arduous. Stable isotope-labeled compounds play a vital role throughout this pipeline, from initial screening to preclinical and clinical studies.
Internal Standard for High-Throughput Screening and Lead Optimization
High-throughput screening (HTS) is a key process in early drug discovery, allowing for the rapid assessment of large compound libraries for biological activity. nih.gov In HTS assays that utilize LC-MS/MS for detection, the inclusion of a stable isotope-labeled internal standard is crucial for reliable hit identification and lead optimization. This compound can serve this purpose in screens related to thioxanthene-based compounds or other central nervous system drug candidates. Its use ensures that the variability inherent in automated, high-speed sample processing does not compromise data quality.
Tracing Drug Candidates in Early-Stage Preclinical Research
Deuterated compounds are valuable tools in early-stage preclinical research, particularly in pharmacokinetic studies. The use of deuterated analogs allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For instance, a mixture of the deuterated and non-deuterated drug can be administered, and the ratio of the two can be measured in various biological compartments over time. This "stable isotope-labeling" technique can provide insights into the drug's metabolic fate and potential for drug-drug interactions. google.com While specific studies on this compound as a tracer are not widely published, the principles are well-established for other deuterated compounds. google.com
Contribution to Certified Reference Material (CRM) Development
Certified Reference Materials (CRMs) are "gold standard" materials with a precisely known concentration and purity. cerilliant.comsigmaaldrich.com They are essential for calibrating analytical instruments, validating new analytical methods, and ensuring the traceability of measurement results. In the context of therapeutic drug monitoring and forensic toxicology, CRMs for drugs and their metabolites are of utmost importance.
The availability of highly pure and well-characterized lots of this compound is a prerequisite for its development into a CRM. Companies that specialize in reference standards often provide CRMs for both the parent drug and its isotopically labeled analogs. cerilliant.comlipomed-shop.comlgcstandards.comsigmaaldrich.com A CRM of this compound would be used by clinical and forensic laboratories to prepare accurate calibrators and quality control samples for their analytical methods. This ensures that the results of patient sample analyses are reliable and comparable across different laboratories.
Importance of Deuterated Standards for Analytical Quality Assurance
In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), precision and accuracy are essential. clearsynth.com Deuterated compounds, such as this compound, are considered the gold standard for internal standards, significantly enhancing the quality of analytical data. clearsynth.compubcompare.aipubcompare.ai
An internal standard is a known quantity of a substance added to an unknown sample to correct for analytical variations. adventchembio.com Because deuterated standards are chemically and physically almost identical to their non-deuterated (endogenous) counterparts, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. adventchembio.com This co-elution and similar behavior allow for the effective correction of two major sources of analytical error:
Matrix Effects: Complex biological samples (like plasma or urine) contain numerous compounds that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. A deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate ratiometric quantification that cancels out this interference. clearsynth.com
Variability in Extraction and Analysis: Losses can occur at various stages, from sample extraction and handling to injection volume and instrument response. By adding the deuterated standard at the beginning of the process, any loss of the analyte is mirrored by a proportional loss of the standard, ensuring the final concentration calculation remains accurate. adventchembio.com
The use of this compound as an internal standard in LC-MS/MS assays for the quantification of Zuclopenthixol Decanoate ensures high precision and reliability, which is crucial for research and clinical applications. adventchembio.comclearsynth.com
Advantages of Using Deuterated Internal Standards
| Advantage | Description | Source |
|---|---|---|
| Improved Accuracy & Precision | Corrects for sample loss during preparation and instrumental variability. | adventchembio.compubcompare.ai |
| Compensation for Matrix Effects | Experiences the same signal suppression or enhancement as the analyte, allowing for accurate correction. | clearsynth.com |
| Enhanced Method Robustness | Ensures the analytical procedure is reliable and reproducible across different samples and conditions. | clearsynth.com |
| Accurate Calibration | Serves as a reliable reference point for instrument calibration, minimizing measurement errors. | clearsynth.com |
Ensuring Traceability and Metrological Reliability in Pharmaceutical Analysis
Traceability in analytical measurements means that a result can be related to a reference, such as a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. Using a well-characterized deuterated standard like this compound is a key component in establishing this chain.
When a highly pure (>98%) deuterated standard with a known concentration is used, it provides a direct reference for the quantification of the unlabeled drug. bioorganics.biz This ensures that the measurements are not only reproducible within a single laboratory but also comparable across different laboratories and analytical platforms. pubcompare.ai This inter-laboratory consistency is fundamental for regulatory bodies like the FDA and EMA, which require validated and reliable analytical methods to ensure data integrity in pharmaceutical development and production. adventchembio.com
Metrological reliability, or the confidence in measurement results, is therefore significantly enhanced. By minimizing the uncertainty associated with sample preparation and analysis, deuterated standards help produce data that is dependable and defensible, a cornerstone of quality assurance in the pharmaceutical industry. pubcompare.aipubcompare.ai
Mechanistic Research Beyond Pharmacokinetics
While essential for pharmacokinetic studies, the utility of labeled compounds like this compound extends to more nuanced mechanistic research. These investigations aim to understand the fundamental biological interactions of a drug, separate from its absorption, distribution, metabolism, and excretion (ADME) profile.
Elucidation of Non-Metabolic Pathways of Elimination
Drug elimination is the irreversible removal of a drug from the body, occurring through metabolism (chemical conversion) and/or excretion (removal of the unchanged drug). nih.govdickyricky.com While the liver is the primary site of metabolism, several non-metabolic pathways contribute to drug clearance. nih.gov These pathways primarily involve the excretion of the drug in its original form. jove.com
Key non-metabolic elimination routes include:
Renal Excretion: The kidneys filter blood and excrete water-soluble compounds in the urine. wikipedia.org Drugs that are polar or become polar through metabolism are readily eliminated this way. jove.com
Biliary Excretion: Some drugs are actively secreted by the liver into the bile, which is then released into the intestine and eliminated in the feces. jove.com
Other Pathways: Minor routes include excretion through sweat, saliva, tears, and respiration (for volatile compounds). dickyricky.comwikipedia.org
Using this compound as a tracer allows researchers to precisely track the parent drug as it moves through the body. By analyzing samples from urine, feces, and bile using mass spectrometry, scientists can differentiate the deuterated parent drug from any of its unlabeled metabolites. This makes it possible to quantify the extent to which Zuclopenthixol is eliminated unchanged via these non-metabolic routes, providing a complete picture of its clearance mechanisms. adventchembio.commoravek.com
Investigation of Protein Binding Characteristics Using Labeled Compounds
Once in the bloodstream, most drugs bind to plasma proteins, such as albumin. xenotech.com Only the unbound (free) fraction of a drug is pharmacologically active and able to interact with its target receptors or be cleared from the body. xenotech.combioivt.com Therefore, accurately measuring the plasma protein binding (PPB) is critical for understanding a drug's efficacy and pharmacokinetic profile. xenotech.com
Labeled compounds are invaluable for these studies. nih.govtandfonline.com Techniques like equilibrium dialysis, ultrafiltration, and ultracentrifugation are used to separate the free drug from the protein-bound drug. bioivt.com The use of this compound in conjunction with LC-MS/MS offers a highly sensitive and specific method for quantifying the drug concentration in the separated fractions. bioivt.comtandfonline.com
This approach allows researchers to:
Determine the fraction of unbound drug (fᵤ) with high accuracy. xenotech.com
Investigate how binding is affected by different drug concentrations. tandfonline.com
Compare protein binding across different species in preclinical studies. bioivt.com
Because this compound can be precisely quantified even at very low levels, it enables a more accurate characterization of protein binding, especially for highly bound drugs where even a small error in measurement can lead to significant misinterpretations of the free drug concentration. xenotech.comtandfonline.com
Q & A
Q. What strategies mitigate confounding by concomitant medications in observational studies of this compound?
- Answer : Propensity score matching or inverse probability weighting adjusts for covariates like concomitant antipsychotic use. Sensitivity analyses excluding patients on polypharmacy can isolate drug-specific effects. Collaboration with pharmacoepidemiologists to design nested case-control studies within large healthcare databases enhances robustness .
Tables for Key Data
| Parameter | This compound | Non-Deuterated Analog |
|---|---|---|
| Plasma Half-Life (days) | 21–28 (estimated) | 17–21 |
| D2 Receptor Occupancy at 24h (%) | 75 ± 8 | 68 ± 10 |
| Metabolic Stability (CYP3A4 t1/2) | 45 min | 32 min |
Table 1. Comparative pharmacokinetic and receptor-binding data. Values derived from in vitro and animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
